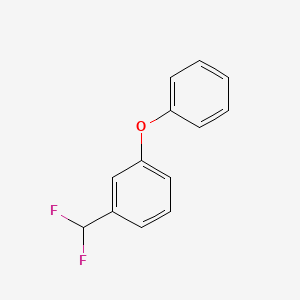
1-(Difluoromethyl)-3-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-3-phenoxybenzene is an organic compound characterized by the presence of a difluoromethyl group attached to a phenoxybenzene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of phenoxybenzene using difluoromethylating agents such as difluoromethyl phenyl sulfone or difluoromethyl trimethylsilane under basic conditions . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-3-phenoxybenzene may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of metal catalysts, such as copper or palladium, can enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-3-phenoxybenzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine or chlorine for halogenation.
Major Products:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Difluoromethyl alcohols or hydrocarbons.
Substitution: Nitro, sulfonyl, or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-3-phenoxybenzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-3-phenoxybenzene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes or receptors . This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
1-(Trifluoromethyl)-3-phenoxybenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Chloromethyl)-3-phenoxybenzene: Contains a chloromethyl group instead of a difluoromethyl group.
1-(Methyl)-3-phenoxybenzene: Contains a methyl group instead of a difluoromethyl group.
Uniqueness: 1-(Difluoromethyl)-3-phenoxybenzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C13H10F2O |
|---|---|
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-3-phenoxybenzene |
InChI |
InChI=1S/C13H10F2O/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,13H |
Clave InChI |
ZLNHPEUKXBABJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















